N-(4-methylphenyl)morpholine-4-carboxamide
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Overview
Description
N-(4-methylphenyl)morpholine-4-carboxamide: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 4-methylphenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methylphenyl)morpholine-4-carboxamide typically begins with the preparation of 4-methylphenylamine and morpholine.
Reaction Conditions: The reaction involves the acylation of morpholine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis is scaled up using large reactors with precise control over temperature and pressure.
Optimization: The reaction conditions are optimized to maximize yield and minimize by-products. This may involve the use of catalysts or specific solvents to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylphenyl)morpholine-4-carboxamide can undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: N-(4-methylphenyl)morpholine-4-carboxamide is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industry:
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(4-methylphenyl)morpholine-4-carboxamide can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Interaction: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Mechanistic Insights:
Binding Affinity: The compound’s structure allows it to form stable interactions with its molecular targets, contributing to its efficacy.
Pathway Modulation: By influencing key pathways, the compound can exert therapeutic effects or modulate biological processes.
Comparison with Similar Compounds
- N-(4-bromophenyl)morpholine-4-carboxamide
- N-(4-cyanophenyl)morpholine-4-carboxamide
- N-(4-methoxyphenyl)morpholine-4-carboxamide
Uniqueness:
- Structural Features: The presence of the 4-methylphenyl group distinguishes N-(4-methylphenyl)morpholine-4-carboxamide from its analogs, influencing its chemical and biological properties.
- Reactivity: The specific substitution pattern affects the compound’s reactivity and interaction with other molecules, making it unique in its applications.
Properties
IUPAC Name |
N-(4-methylphenyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSAAHFMPUDLMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-34-3 |
Source
|
Record name | 4-(N-(P-TOLYL)CARBAMOYL)MORPHOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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